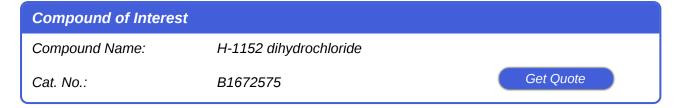


H-1152 Dihydrochloride: A Technical Guide to its Kinase Selectivity Profile

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For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the kinase selectivity profile of **H-1152 dihydrochloride**, a potent and selective inhibitor of Rho-associated coiled-coil containing protein kinase (ROCK). The information presented herein is intended to support research and development efforts by providing comprehensive data on its inhibitory activity, the signaling pathways it modulates, and the experimental methodologies used for its characterization.

Core Profile: Potency and Selectivity

H-1152 dihydrochloride is an isoquinolinesulfonamide derivative that acts as a potent, membrane-permeable, and ATP-competitive inhibitor of ROCK.[1][2] It demonstrates high affinity for ROCK, with a reported Ki value of 1.6 nM and an IC50 value for ROCK2 of 12 nM.[3] [4] Its selectivity for ROCK is a critical feature, though it exhibits inhibitory activity against a range of other kinases at higher concentrations.

Data Presentation: Kinase Inhibition Profile

The following table summarizes the quantitative data on the inhibitory activity of H-1152 against a panel of serine/threonine and tyrosine kinases. The data is compiled from multiple sources to provide a comparative overview of its selectivity.



Kinase Target	IC50 (μM)	Ki (μM)
ROCK2	0.012[3][5][6][7]	0.0016[1][2][3][4]
CaMKII	0.180[3][5][6][7]	-
PKG	0.360[3][5][6][7]	-
Aurora A	0.745[3][5][6][7]	-
РКА	3.03[3][5][6][7]	0.63[3][4]
Src	3.06[3]	-
PKC	5.68[3][5][6][7]	9.27[3][4]
Abl	7.77[3]	-
MKK4	16.9[3]	-
MLCK	28.3[3][5]	10.1[3][4]
EGFR	50.0[3]	-
GSK3α	60.7[3]	-
AMPK	100[3]	-
p38α	100[3]	-

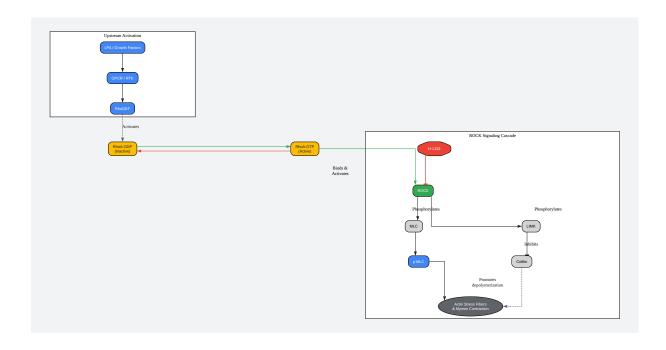
Note: IC50 and Ki values are dependent on assay conditions, particularly ATP concentration.

A glycyl analog, Glycyl-H 1152, has been developed and shows improved selectivity for ROCKII, with IC50 values of >10 μ M for PKA and PKC.[8]

Signaling Pathway Modulation

H-1152 exerts its primary biological effects by inhibiting the Rho/ROCK signaling pathway. This pathway is a critical regulator of cell shape, motility, and contraction. The small GTPase RhoA, when activated, binds to and activates ROCK, which in turn phosphorylates downstream substrates to control cytoskeletal dynamics.





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Figure 1: Rho/ROCK Signaling Pathway and H-1152 Inhibition.

Experimental Protocols

The characterization of H-1152's kinase selectivity is primarily achieved through in vitro biochemical assays. The radiometric assay is considered a gold standard for kinase profiling.[9]

General Protocol for In Vitro Kinase Inhibition Assay (Radiometric)

This protocol is a synthesized example based on common methodologies for determining kinase inhibitor potency.[3][10]

Assay Mixture Preparation: A master mix is prepared in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.5) containing cofactors and reagents such as 5 mM MgCl₂, 1 mM EDTA, 1 mM

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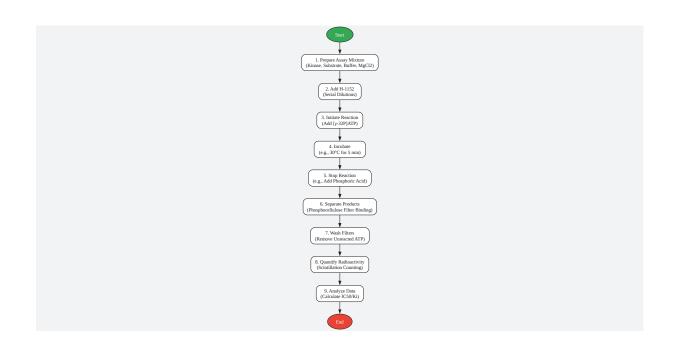




EGTA, and 1 mM DTT.[3] A specific peptide substrate for the kinase (e.g., S6-peptide for Rho-kinase) is added at a defined concentration (e.g., 40 μM).[3][10]

- Inhibitor Addition: **H-1152 dihydrochloride** is serially diluted to various concentrations and added to the assay mixture. A control reaction with a vehicle (e.g., DMSO) is also prepared.
- Kinase Addition: The purified recombinant kinase enzyme is added to the mixture.
- Reaction Initiation: The kinase reaction is initiated by the addition of radiolabeled ATP, typically [γ-³²P]ATP or [γ-³³P]ATP, at a concentration near the K_m for the specific kinase.[3] [11]
- Incubation: The reaction is carried out at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 5-10 minutes) within the linear range of the assay.[3]
- Reaction Termination: The reaction is stopped, often by the addition of an acid (e.g., orthophosphoric acid) or a high concentration of EDTA.[10]
- Separation: The phosphorylated substrate is separated from the unreacted radiolabeled ATP. A common method is filter binding, where the reaction mixture is spotted onto phosphocellulose filter paper which binds the charged, phosphorylated substrate.[3][10] The filter is then washed to remove unbound ATP.[3]
- Quantification: The amount of radioactivity incorporated into the substrate is measured using a scintillation counter.
- Data Analysis: The percentage of kinase activity remaining at each inhibitor concentration is calculated relative to the vehicle control. IC50 values are determined by fitting the doseresponse data to a sigmoidal curve. The inhibitory constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation, which requires knowledge of the ATP concentration and the kinase's K_m for ATP.[12]





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Figure 2: Experimental Workflow for a Radiometric Kinase Assay.

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